![molecular formula C16H14ClN3O2 B2661560 (E)-N-(2-(2-(2-chlorobenzylidene)hydrazinyl)-2-oxoethyl)benzamide CAS No. 137204-95-6](/img/structure/B2661560.png)
(E)-N-(2-(2-(2-chlorobenzylidene)hydrazinyl)-2-oxoethyl)benzamide
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Description
“(E)-N-(2-(2-(2-chlorobenzylidene)hydrazinyl)-2-oxoethyl)benzamide” is a chemical compound that has been studied for its potential applications . It is related to 4-[2-(2-chlorobenzylidene)hydrazinyl]-7H-pyrrolo[2,3-d]pyrimidine .
Synthesis Analysis
This compound was prepared through the condensation reaction of 2-chlorobenzaldehyde with pyrrolopyrimidinehydrazide . The characterization of the new formed compounds was done by physico-chemical studies, conductance measurement, magnetic susceptibility data, 1 H-NMR, UV-Visible, ESR, FT (IR) spectroscopy and elemental analysis .Molecular Structure Analysis
The structure of the complexes Cr (III), Fe (II), Co (II), Ni (II) and Cu (II) has been determined by X-ray diffraction method . The prepared ligand act as bidentate ligand and coordinate with central metal ions through nitrogen of azomethine and pyrrolo groups .Chemical Reactions Analysis
The low molar conductance values in nitrobenzene indicate that the metal complexes are non-electrolytes in nature . The magnetic moments and electronic spectral data suggest octahedral geometry for the Cr (III), Mn (II), Co (II), Ni (II), and Fe (II) complexes, tetrahedral geometry for Zn (II), Cd (II), Hg (II) complexes and square planar for Pd (II) and Cu (II) complexes .Physical And Chemical Properties Analysis
The molecular formula of the compound is C13H10ClN5 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current sources.Scientific Research Applications
- Results indicated that the synthesized metal complexes displayed enhanced cytotoxic effects compared to the ligand alone .
- Characterization techniques such as UV-Visible spectroscopy, ESR, and X-ray diffraction confirmed the coordination modes and geometries of the complexes .
- Octahedral geometry was suggested for Cr(III), Mn(II), Co(II), Ni(II), and Fe(II) complexes, while Zn(II), Cd(II), Hg(II) complexes exhibited tetrahedral geometry, and Pd(II) and Cu(II) complexes showed square planar geometry .
- Although not directly studied in the mentioned research, the ligand and its metal complexes could be explored for antiviral properties due to their structural features and biological activities .
Antimicrobial Activity
Cytotoxic Studies
Coordination Chemistry
Structural Insights
Potential as Antiviral Agents
QSAR Studies: (Quantitative Structure-Activity Relationship):
properties
IUPAC Name |
N-[2-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c17-14-9-5-4-8-13(14)10-19-20-15(21)11-18-16(22)12-6-2-1-3-7-12/h1-10H,11H2,(H,18,22)(H,20,21)/b19-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJDJZCZYDEASK-VXLYETTFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-(2-(2-chlorobenzylidene)hydrazinyl)-2-oxoethyl)benzamide |
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